N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide
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Overview
Description
N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide typically involves the reaction of 2-aminobenzothiazole with various reagents. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar reagents and conditions as laboratory methods. The scalability of these reactions makes them suitable for industrial applications, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzothiazole ring, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole: A versatile scaffold in medicinal chemistry with various biological activities.
Uniqueness
N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-methylethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-7(13)12(2)10-11-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZIBYIZULCJIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)N(C)C1=NC2=CC=CC=C2S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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